molecular formula C21H13Cl3N2O2S B4924642 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No.: B4924642
M. Wt: 463.8 g/mol
InChI Key: RBQINTBRJOEDCU-UHFFFAOYSA-N
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Description

  • React the benzothiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
  • Conditions: Room temperature, inert atmosphere.
  • Formation of Final Compound

    • React the intermediate with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
    • Conditions: Room temperature, inert atmosphere.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide typically involves multiple steps, starting from the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the chlorophenyl and methoxybenzamide groups.

    • Formation of Benzothiazole Core

      • React 2-aminothiophenol with an aldehyde or ketone in the presence of an acid catalyst.
      • Conditions: Reflux in ethanol or acetic acid.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

      Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or dihydrobenzothiazoles.

      Substitution: The chlorophenyl and dichloromethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

    Major Products

      Oxidation: Quinones, hydroxylated derivatives.

      Reduction: Amines, dihydrobenzothiazoles.

      Substitution: Various substituted benzothiazole derivatives.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its antimicrobial and antifungal properties.

      Medicine: Explored for its potential as an anti-tubercular agent and its activity against certain cancer cell lines.

      Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

    Mechanism of Action

    The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. For its anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
    • N-(1,3-benzothiazol-2-yl)-3,5-dichlorobenzamide
    • N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide

    Uniqueness

    N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide is unique due to the presence of both chlorophenyl and dichloromethoxy groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

    Properties

    IUPAC Name

    N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H13Cl3N2O2S/c1-28-19-14(23)8-12(9-15(19)24)20(27)25-17-10-11(6-7-13(17)22)21-26-16-4-2-3-5-18(16)29-21/h2-10H,1H3,(H,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RBQINTBRJOEDCU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H13Cl3N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    463.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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